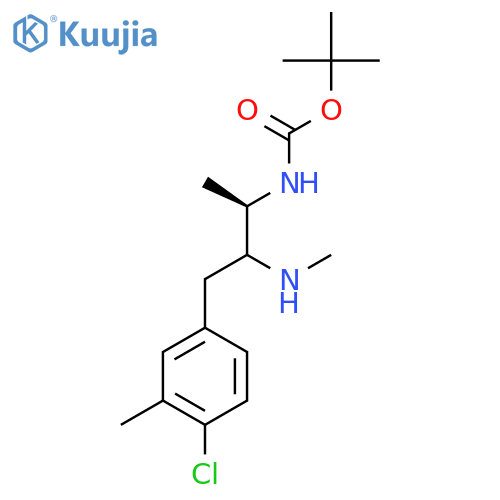Cas no 2171413-54-8 (tert-butyl N-(2R)-4-(4-chloro-3-methylphenyl)-3-(methylamino)butan-2-ylcarbamate)

2171413-54-8 structure
商品名:tert-butyl N-(2R)-4-(4-chloro-3-methylphenyl)-3-(methylamino)butan-2-ylcarbamate
tert-butyl N-(2R)-4-(4-chloro-3-methylphenyl)-3-(methylamino)butan-2-ylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-(2R)-4-(4-chloro-3-methylphenyl)-3-(methylamino)butan-2-ylcarbamate
- 2171413-54-8
- tert-butyl N-[(2R)-4-(4-chloro-3-methylphenyl)-3-(methylamino)butan-2-yl]carbamate
- EN300-1282605
-
- インチ: 1S/C17H27ClN2O2/c1-11-9-13(7-8-14(11)18)10-15(19-6)12(2)20-16(21)22-17(3,4)5/h7-9,12,15,19H,10H2,1-6H3,(H,20,21)/t12-,15?/m1/s1
- InChIKey: OEDBFJXLRFUOQW-KEKZHRQWSA-N
- ほほえんだ: ClC1C=CC(=CC=1C)CC([C@@H](C)NC(=O)OC(C)(C)C)NC
計算された属性
- せいみつぶんしりょう: 326.1761058g/mol
- どういたいしつりょう: 326.1761058g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 7
- 複雑さ: 357
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.4Ų
- 疎水性パラメータ計算基準値(XlogP): 3.9
tert-butyl N-(2R)-4-(4-chloro-3-methylphenyl)-3-(methylamino)butan-2-ylcarbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1282605-0.25g |
tert-butyl N-[(2R)-4-(4-chloro-3-methylphenyl)-3-(methylamino)butan-2-yl]carbamate |
2171413-54-8 | 0.25g |
$1381.0 | 2023-05-23 | ||
| Enamine | EN300-1282605-10.0g |
tert-butyl N-[(2R)-4-(4-chloro-3-methylphenyl)-3-(methylamino)butan-2-yl]carbamate |
2171413-54-8 | 10g |
$6450.0 | 2023-05-23 | ||
| Enamine | EN300-1282605-50mg |
tert-butyl N-[(2R)-4-(4-chloro-3-methylphenyl)-3-(methylamino)butan-2-yl]carbamate |
2171413-54-8 | 50mg |
$948.0 | 2023-10-01 | ||
| Enamine | EN300-1282605-1000mg |
tert-butyl N-[(2R)-4-(4-chloro-3-methylphenyl)-3-(methylamino)butan-2-yl]carbamate |
2171413-54-8 | 1000mg |
$1129.0 | 2023-10-01 | ||
| Enamine | EN300-1282605-2500mg |
tert-butyl N-[(2R)-4-(4-chloro-3-methylphenyl)-3-(methylamino)butan-2-yl]carbamate |
2171413-54-8 | 2500mg |
$2211.0 | 2023-10-01 | ||
| Enamine | EN300-1282605-0.5g |
tert-butyl N-[(2R)-4-(4-chloro-3-methylphenyl)-3-(methylamino)butan-2-yl]carbamate |
2171413-54-8 | 0.5g |
$1440.0 | 2023-05-23 | ||
| Enamine | EN300-1282605-1.0g |
tert-butyl N-[(2R)-4-(4-chloro-3-methylphenyl)-3-(methylamino)butan-2-yl]carbamate |
2171413-54-8 | 1g |
$1500.0 | 2023-05-23 | ||
| Enamine | EN300-1282605-0.1g |
tert-butyl N-[(2R)-4-(4-chloro-3-methylphenyl)-3-(methylamino)butan-2-yl]carbamate |
2171413-54-8 | 0.1g |
$1320.0 | 2023-05-23 | ||
| Enamine | EN300-1282605-0.05g |
tert-butyl N-[(2R)-4-(4-chloro-3-methylphenyl)-3-(methylamino)butan-2-yl]carbamate |
2171413-54-8 | 0.05g |
$1261.0 | 2023-05-23 | ||
| Enamine | EN300-1282605-5.0g |
tert-butyl N-[(2R)-4-(4-chloro-3-methylphenyl)-3-(methylamino)butan-2-yl]carbamate |
2171413-54-8 | 5g |
$4349.0 | 2023-05-23 |
tert-butyl N-(2R)-4-(4-chloro-3-methylphenyl)-3-(methylamino)butan-2-ylcarbamate 関連文献
-
Luyao Mei,Guangxu Wang,Jia Deng,Junfeng Xiao,Xing Guo Soft Matter, 2019,15, 9150-9156
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
2171413-54-8 (tert-butyl N-(2R)-4-(4-chloro-3-methylphenyl)-3-(methylamino)butan-2-ylcarbamate) 関連製品
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量